
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, also known as CQAS, is a chemical compound that has been widely used in scientific research for its unique properties. CQAS is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood. It is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its unique properties. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of research is the development of new drugs based on the compound's anti-tumor and anti-bacterial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity. Overall, the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has the potential to lead to new insights into the biology of cells and the development of new drugs.
Conclusion
In conclusion, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, or 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-bacterial research. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-chloroquinoline with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting product is purified and recrystallized to obtain 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells.
Propiedades
Nombre del producto |
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate |
|---|---|
Fórmula molecular |
C17H13ClN2O4S |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-11(21)20-12-4-6-13(7-5-12)25(22,23)24-16-9-8-15(18)14-3-2-10-19-17(14)16/h2-10H,1H3,(H,20,21) |
Clave InChI |
AAJJJQPGWIENPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







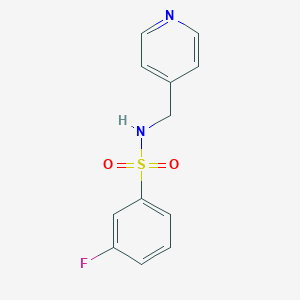
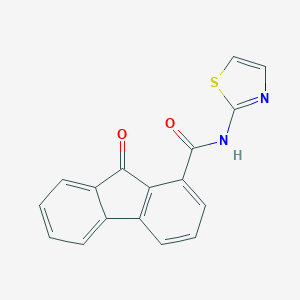

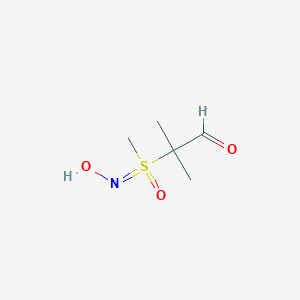
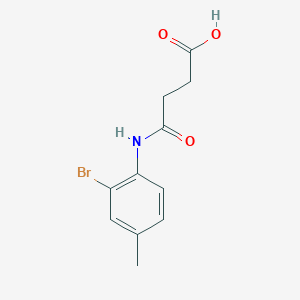
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

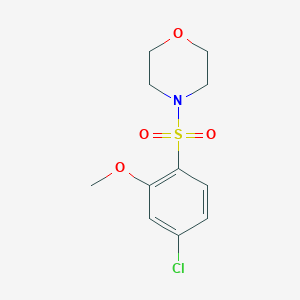
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
